
2-Chloro-4-propyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-propyl-1,3-benzothiazole (CPBT) is a chemical compound that belongs to the benzothiazole family. It is a heterocyclic organic compound that contains a benzene ring fused to a thiazole ring. CPBT is a pale yellow crystalline solid that is soluble in most organic solvents. It is used in various scientific research applications due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-propyl-1,3-benzothiazole is not fully understood. However, it is believed to act as an inhibitor of various enzymes such as tyrosinase, carbonic anhydrase, and acetylcholinesterase. 2-Chloro-4-propyl-1,3-benzothiazole is also known to exhibit antioxidant and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
2-Chloro-4-propyl-1,3-benzothiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger. 2-Chloro-4-propyl-1,3-benzothiazole has also been shown to exhibit antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. 2-Chloro-4-propyl-1,3-benzothiazole has been reported to exhibit antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and leukemia.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-propyl-1,3-benzothiazole has several advantages as a research tool. It is readily available and easy to synthesize. It is also relatively stable and can be stored for long periods without decomposition. However, 2-Chloro-4-propyl-1,3-benzothiazole has several limitations as well. It is toxic and can cause skin and eye irritation. It is also difficult to handle due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for the research on 2-Chloro-4-propyl-1,3-benzothiazole. One area of research is the development of new synthetic methods for 2-Chloro-4-propyl-1,3-benzothiazole and its derivatives. Another area of research is the investigation of the mechanism of action of 2-Chloro-4-propyl-1,3-benzothiazole and its potential as a therapeutic agent. Additionally, the development of new applications for 2-Chloro-4-propyl-1,3-benzothiazole in material science and nanotechnology is an area of interest.
Synthesemethoden
2-Chloro-4-propyl-1,3-benzothiazole can be synthesized by reacting 2-chloroaniline with propyl thiol in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-propyl-1,3-benzothiazole is used in various scientific research applications such as organic synthesis, medicinal chemistry, and material science. It is used as a building block for the synthesis of various heterocyclic compounds such as benzothiazoles, benzimidazoles, and benzoxazoles. 2-Chloro-4-propyl-1,3-benzothiazole is also used in the synthesis of various pharmaceuticals such as antifungal agents, antitumor agents, and antibacterial agents.
Eigenschaften
CAS-Nummer |
182344-58-7 |
|---|---|
Produktname |
2-Chloro-4-propyl-1,3-benzothiazole |
Molekularformel |
C10H10ClNS |
Molekulargewicht |
211.71 g/mol |
IUPAC-Name |
2-chloro-4-propyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-2-4-7-5-3-6-8-9(7)12-10(11)13-8/h3,5-6H,2,4H2,1H3 |
InChI-Schlüssel |
QDQVWTYVFYTZTD-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=CC=C1)SC(=N2)Cl |
Kanonische SMILES |
CCCC1=C2C(=CC=C1)SC(=N2)Cl |
Synonyme |
Benzothiazole, 2-chloro-4-propyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



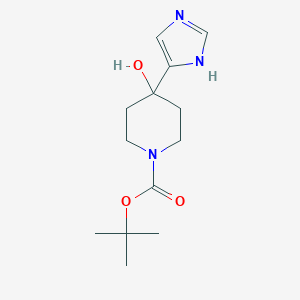

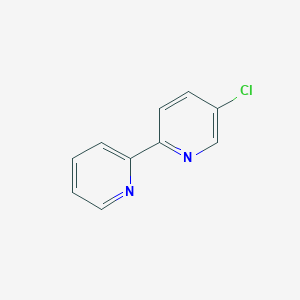
![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)
![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)

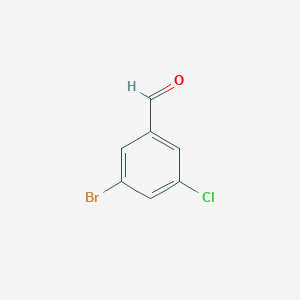
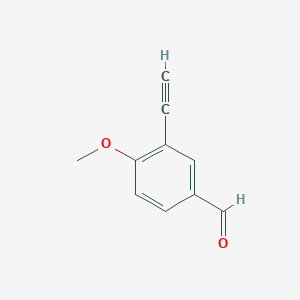
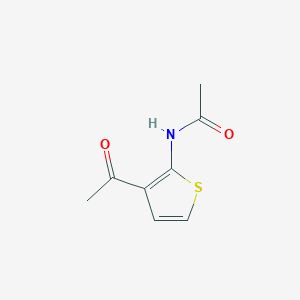




![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)